N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine
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Overview
Description
N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine, also known as RTI-111, is a synthetic compound that belongs to the family of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine works by inhibiting the reuptake of dopamine, a neurotransmitter that plays a critical role in regulating mood, motivation, and reward. By blocking the reuptake of dopamine, N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine increases the concentration of dopamine in the brain, leading to increased feelings of pleasure and reward. This mechanism of action is similar to that of cocaine, which is a highly addictive drug that also inhibits the reuptake of dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine are similar to those of cocaine, but with less addictive potential and fewer side effects. N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine has been shown to increase locomotor activity, induce conditioned place preference, and increase dopamine release in the brain. It has also been shown to have antidepressant and anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine for lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a valuable tool for studying the dopamine system in the brain. However, N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine is also highly lipophilic, which can make it difficult to dissolve in aqueous solutions. It is also a controlled substance, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine. One area of interest is the development of new analogs with improved pharmacological properties, such as increased selectivity and reduced side effects. Another area of interest is the use of N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine as a diagnostic tool for Parkinson's disease, as it has been shown to be effective in detecting changes in the dopamine system in the brain. Finally, N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine may have potential therapeutic applications in other neurological and psychiatric disorders, such as depression and anxiety, which warrant further investigation.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine involves the reaction between 4-fluoroaniline and 1-(1-pyrrolidinyl)cyclopentanone to form the intermediate compound, which is then reacted with piperidine and acetic anhydride to obtain the final product. The synthesis of N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine is a complex process that requires expertise in organic chemistry and state-of-the-art laboratory facilities.
Scientific Research Applications
N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in treating cocaine addiction, Parkinson's disease, and attention deficit hyperactivity disorder (ADHD). N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine has also been studied for its potential use as a diagnostic tool for Parkinson's disease and as a research tool for studying the dopamine system in the brain.
properties
IUPAC Name |
[3-(4-fluoroanilino)piperidin-1-yl]-(1-pyrrolidin-1-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O/c22-17-7-9-18(10-8-17)23-19-6-5-13-24(16-19)20(26)21(11-1-2-12-21)25-14-3-4-15-25/h7-10,19,23H,1-6,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDZOISPOJYIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine |
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